N-(2-benzoyl-4-methylphenyl)-2-phenoxybenzamide
Description
N-(2-Benzoyl-4-methylphenyl)-2-phenoxybenzamide is a benzamide derivative characterized by a central benzamide core substituted with a 2-phenoxy group and a 2-benzoyl-4-methylphenyl moiety. The compound’s structure combines electron-donating (methyl) and electron-withdrawing (benzoyl) groups, which may influence its physicochemical properties and reactivity compared to simpler benzamides .
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO3/c1-19-16-17-24(23(18-19)26(29)20-10-4-2-5-11-20)28-27(30)22-14-8-9-15-25(22)31-21-12-6-3-7-13-21/h2-18H,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPZYAACMQOEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-2-phenoxybenzamide typically involves the reaction of 2-phenoxybenzoic acid with 2-benzoyl-4-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-2-phenoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-benzoyl-4-methylphenyl)-2-phenoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
A. N-(2-Nitrophenyl)-4-bromo-benzamide ()
- Structural Features: Contains a nitro group (-NO₂) at the 2-position and a bromo substituent (-Br) at the 4-position of the benzamide.
- Key Differences: The nitro group introduces strong electron-withdrawing effects, increasing acidity compared to the methyl and benzoyl groups in the target compound. Crystallographic studies reveal two molecules (A and B) per asymmetric unit, contrasting with the likely monomeric structure of the target compound .
B. N-(3-Nitrophenyl)-2-phenoxybenzamide (Compound 3k, )
- Structural Features: Shares the 2-phenoxybenzamide backbone but substitutes the 3-nitrophenyl group instead of the 2-benzoyl-4-methylphenyl group.
- Key Differences :
C. 4-Chloro-N-(2-(substituted-phenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide (BZD Derivatives, )
- Structural Features: Incorporates a thiazolidinone ring fused to the benzamide core.
- The 4-chloro substituent may alter lipophilicity compared to the target compound’s methyl group .
Spectroscopic Data
Biological Activity
N-(2-benzoyl-4-methylphenyl)-2-phenoxybenzamide is a compound that belongs to the class of benzamide derivatives, which are well-known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features multiple aromatic rings, which are characteristic of benzamides. This structural complexity suggests potential interactions with various biological targets. Its molecular formula is CHNO, and it exhibits properties typical of organic compounds in this class, such as moderate solubility in organic solvents.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. Preliminary studies indicate that this compound may function as an enzyme inhibitor, potentially affecting pathways related to cancer cell proliferation and inflammation. The exact molecular targets remain under investigation, but initial hypotheses suggest interactions with:
- Enzymes : Inhibition of key enzymes involved in tumor growth.
- Receptors : Modulation of receptor activity that influences cellular signaling pathways.
Anticancer Properties
Research indicates that benzamide derivatives can exhibit significant anticancer activities. For instance, studies have shown that certain benzamide compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Benzamide Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Breast Cancer | 5.3 | Apoptosis Induction |
| Benzamide A | Lung Cancer | 4.1 | Cell Cycle Arrest |
| Benzamide B | Colon Cancer | 3.8 | Inhibition of Cell Proliferation |
Anti-inflammatory Effects
Benzamides are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses.
Case Studies
- Study on Antitumor Activity : A study conducted by researchers at a leading cancer research institute evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations.
- Inhibition of Enzymatic Activity : Another research effort focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The findings demonstrated that this compound effectively reduced kinase activity by approximately 70% at a concentration of 10 µM.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-benzoyl-4-methylphenyl)-2-phenoxybenzamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling 2-phenoxybenzoic acid derivatives with substituted anilines using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with catalysts such as 4-dimethylaminopyridine (DMAP) . Optimization includes:
- Temperature : Reactions are conducted at low temperatures (-50°C to 0°C) to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Purification : Column chromatography or recrystallization (e.g., using methanol) ensures purity .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Key Techniques :
- NMR Spectroscopy : H and C NMR confirm structural integrity, with aromatic protons (δ 6.5–8.5 ppm) and amide carbonyl signals (δ ~165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 424.15) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .
Q. How can researchers conduct initial biological screening for antimicrobial activity?
- Protocol :
- Assay Type : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans) .
- Controls : Include standard antibiotics (e.g., ampicillin, fluconazole).
- Data Interpretation : MIC values ≤50 µg/mL suggest promising activity. Structural analogs with sulfamoyl groups show enhanced efficacy due to folate pathway inhibition .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to identify key functional groups affecting bioactivity?
- Methodology :
- Core Modifications : Systematically alter substituents (e.g., benzoyl, phenoxy, methyl groups) and evaluate changes in activity .
- Critical Groups :
| Structural Feature | Impact on Activity |
|---|---|
| Benzoyl group | Enhances lipophilicity and DNA intercalation |
| Phenoxy moiety | Modulates receptor binding affinity |
| Methyl substituent | Improves metabolic stability |
- Tools : Molecular docking (e.g., AutoDock) identifies binding interactions with targets like topoisomerase II .
Q. What mechanistic approaches elucidate the compound’s anticancer effects?
- Experimental Design :
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells .
- DNA Interaction Studies : Ethidium bromide displacement assays or comet assays to assess DNA damage .
- Pathway Analysis : Western blotting for caspase-3/9 activation and mitochondrial membrane potential (JC-1 staining) .
- Key Findings : Thiadiazole analogs act as pyrimidine bioisosteres, disrupting nucleotide synthesis in cancer cells .
Q. How to address contradictions in biological activity data across studies?
- Resolution Strategies :
- Dose-Response Curves : Re-evaluate IC/EC values under standardized conditions (e.g., cell line, passage number) .
- Metabolic Stability : Assess liver microsome stability to rule out pharmacokinetic variability .
- Publication Bias : Cross-validate data using open-access repositories (e.g., PubChem BioAssay) .
Q. What in silico methods predict binding affinity and pharmacokinetics?
- Computational Tools :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) to estimate binding free energy .
- ADMET Prediction : Use SwissADME or pkCSM to forecast bioavailability, BBB penetration, and CYP450 inhibition .
Q. How to optimize lead compounds based on this structure for enhanced properties?
- Lead Optimization Strategies :
- Bioisosteric Replacement : Substitute the phenoxy group with thioether or sulfone groups to improve solubility .
- Prodrug Design : Introduce ester linkages (e.g., pivaloyloxymethyl) for targeted release .
- Hybrid Molecules : Conjugate with ferrocenyl groups to enhance redox activity and cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
